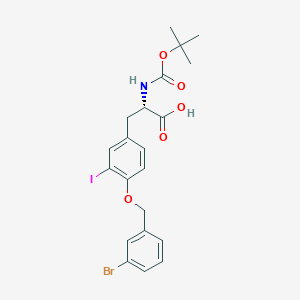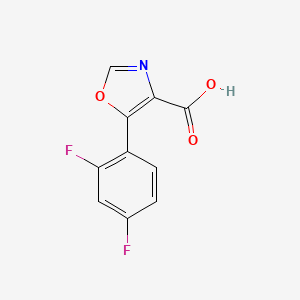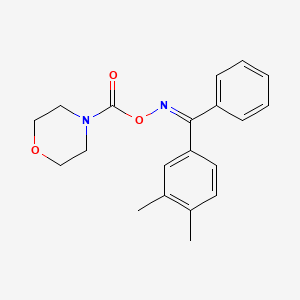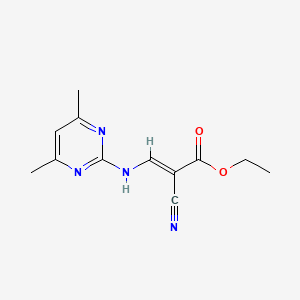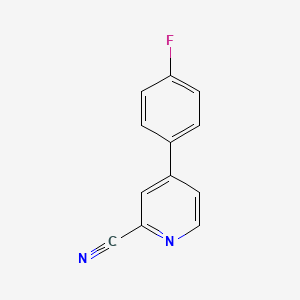
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a fluoro-phenyl group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-phenyl with a halogenated pyridine-2-carbonitrile under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro-phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide, which facilitate the substitution reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to promote nucleophilic substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted derivatives of the original compound, depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the cyano group has been replaced by other functional groups.
Scientific Research Applications
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The fluoro-phenyl and cyano groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: This compound features a similar fluoro-phenyl group but differs in the presence of an ethylamine side chain instead of a pyridine ring.
4-Fluorophenylacetylene: This compound contains a fluoro-phenyl group attached to an acetylene moiety, differing in its alkyne functionality.
Uniqueness: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is unique due to its combination of a fluoro-phenyl group and a pyridine-2-carbonitr
Properties
IUPAC Name |
4-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZSQPKKVQCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
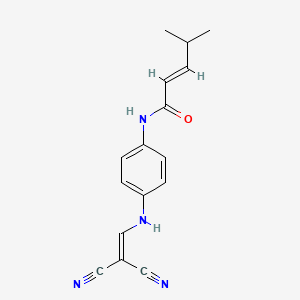
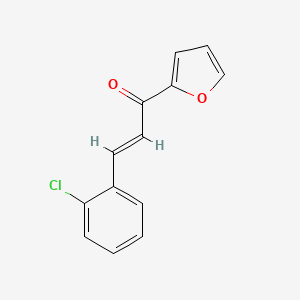
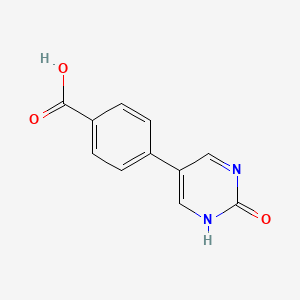
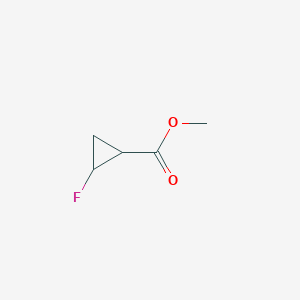
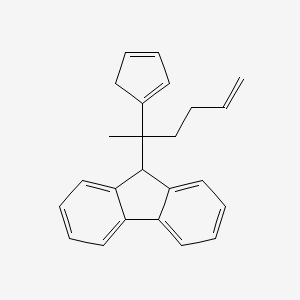
![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)

